molecular formula C17H18BNO4 B1375440 (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid CAS No. 1020173-39-0

(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Cat. No. B1375440
CAS RN: 1020173-39-0
M. Wt: 311.1 g/mol
InChI Key: QXSGRDXULDECTM-UHFFFAOYSA-N
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Description

“(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds . They have been used in the synthesis of a variety of bioactive compounds .


Molecular Structure Analysis

The molecular structure of boronic acids is unique and versatile. Boronic acids are most commonly studied boron compound in organic chemistry . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .


Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions. They are used in the Pd-catalyzed C─C Suzuki-Miyaura couplings, which brought boronate esters into vogue . Other transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

Boronic acids have unique physical and chemical properties. They are usually considered as non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . The boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .

Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic Acid

Suzuki–Miyaura Cross-Coupling: The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method in organic chemistry for forming carbon–carbon bonds. This compound, as an organoboron reagent, plays a crucial role in facilitating the SM coupling under mild and functional group tolerant conditions. Its stability and ease of preparation make it an ideal candidate for creating complex organic molecules, particularly in pharmaceutical synthesis .

Sensing Applications: Boronic acids, including this derivative, are known for their ability to form reversible covalent complexes with diols and other Lewis bases. This property is exploited in the development of sensors for detecting sugars, such as glucose, which is vital for diabetes management. Additionally, they can detect other biological substances like catecholamines, which include neurotransmitters like dopamine .

Biological Labelling and Protein Manipulation: The interaction of boronic acids with diols is also utilized in biological labelling and protein manipulation. This compound can be used to modify proteins or to label cells, which is essential for various biological assays and for tracking cellular processes in real-time .

Therapeutic Development: The unique reactivity of boronic acids with sugars and other biological molecules opens avenues for therapeutic applications. This includes the development of boron-containing drugs that can target specific biological pathways or serve as proteasome inhibitors in cancer therapy .

Separation Technologies: In analytical chemistry, boronic acids are used in separation technologies due to their selective binding to cis-diols. This compound can be employed in chromatography and electrophoresis to separate complex mixtures based on the presence of specific functional groups .

Material Science: Boronic acid derivatives are integral in material science, particularly in the creation of polymers and microparticles. They can be used to construct materials with specific binding properties or to create responsive systems that release substances like insulin in response to glucose levels .

Synthesis of Borinic Acid Derivatives: Recent advances in organic synthesis have highlighted methods to convert boronic acids into borinic acid derivatives. These derivatives have their own set of applications, including serving as intermediates in the synthesis of more complex organic compounds .

Electrophilic Trapping: This compound can participate in electrophilic trapping reactions where arylmetal intermediates are captured using borate esters. This process is significant in the synthesis of aromatic compounds, which are foundational structures in many pharmaceuticals and organic materials .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . With the demystification of the toxicity of boron-containing compounds, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BNO4/c20-17(23-12-13-4-2-1-3-5-13)19-9-8-14-10-16(18(21)22)7-6-15(14)11-19/h1-7,10,21-22H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSGRDXULDECTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CN(CC2)C(=O)OCC3=CC=CC=C3)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Synthesis routes and methods

Procedure details

To a stirring solution of benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (0.991 g, 2.52 mmol, 1.00 eq) in THF (10 ml) and H2O (2.5 ml) was added NaIO4 (1.62 g, 7.56 mmol, 3.00 eq). The resulting suspension was stirred at 25° C. for 30 min and then treated with 3M HCl (1.68 ml, 5.04 mmol, 2.0 eq). The mixture was stirred for 2.5 h. The supernatant was decanted away from the solids, rinsing forward with THF. The combined organic phases were washed with brine (2×), dried (MgSO4) and concentrated in vacuo to give crude 2-(benzyloxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-ylboronic acid (0.640 g, 82% yield) as a foam which was used as is in the next reaction. 1H NMR (400 MHz, DMSO-d6) δ 7.68-7.58 (m, 2H), 7.45-7.29 (m, 6H), 7.17 (m, 1H), 5.13 (s, 2H), 4.62-4.56 (brm, 2H), 3.65 (brs, 2H), 2.86 (t, 2H, J=5.60 Hz); MS (ESI) m/z: 312.0 (M+H+).
[Compound]
Name
NaIO4
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.68 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
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(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
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(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
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(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Reactant of Route 5
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(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Reactant of Route 6
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(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

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